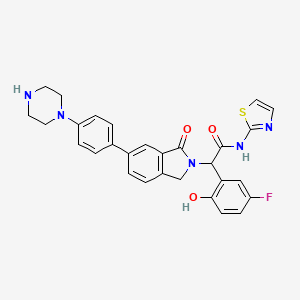

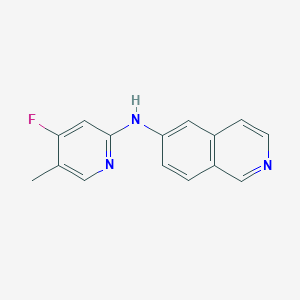

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine” is a chemical compound that has been identified as a promising Tau Positron Emission Tomography (PET) imaging tracer . It is also referred to as “JNJ-64326067” in some scientific literature .

Chemical Reactions Analysis

The compound was observed to undergo significant metabolism in human liver cytosol, which was completely inhibited in the presence of raloxifene, a specific inhibitor of aldehyde oxidase . This suggests that this compound is a substrate for aldehyde oxidase under the conditions tested .科学的研究の応用

Alzheimer’s Disease Biomarker Imaging

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine: , identified as JNJ-64326067 , is a promising tracer for tau positron emission tomography (PET) imaging . In Alzheimer’s disease, the density and spread of aggregated tau protein correlate with neurodegeneration and cognitive decline. This compound has shown potential as a biomarker for imaging aggregated tau, which could be crucial for early diagnosis and monitoring the progression of Alzheimer’s disease.

Autoradiography in Brain Tissue Analysis

Autoradiography experiments with JNJ-64326067 on human brain slices are conducted to visualize the distribution of tau proteins . This technique helps in understanding the pathological spread of tau aggregates in the human brain.

Metabolic Stability Studies

The metabolic stability of JNJ-64326067 has been assessed in human liver cytosol. The compound undergoes significant metabolism, which can be inhibited by raloxifene, indicating that it is a substrate for aldehyde oxidase . This information is vital for predicting its behavior in biological systems.

Defluorination Product Analysis

Studies have been conducted to assess the defluorination products of JNJ-64326067 following incubation in hepatocytes . Identifying the main metabolites formed helps in understanding the compound’s safety and efficacy as a PET tracer.

Receptor and Kinase Profiling

JNJ-64326067: has undergone CEREP receptor and Discoverx Kinomescan profiling to evaluate its selectivity and potential off-target effects . This is crucial for ensuring the specificity of the tracer for tau proteins and minimizing unintended interactions.

Animal Testing Protocols

Animal testing protocols have been established for JNJ-64326067 to assess its efficacy and safety in vivo before clinical trials . These protocols are designed to meet regulatory requirements and ethical standards.

作用機序

- Role : AO is an enzyme responsible for metabolizing various compounds. In the case of compound 9, AO plays a crucial role in its metabolism .

- Downstream Effects : The metabolites formed after AO-mediated metabolism may have distinct effects on cellular processes .

- Impact on Bioavailability : The pharmacokinetic properties influence the compound’s availability for therapeutic action .

- Cellular Effects : These molecular changes can lead to alterations in cell behavior, viability, or function .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c1-10-8-18-15(7-14(10)16)19-13-3-2-12-9-17-5-4-11(12)6-13/h2-9H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKAKBCEHOZBEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1F)NC2=CC3=C(C=C2)C=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

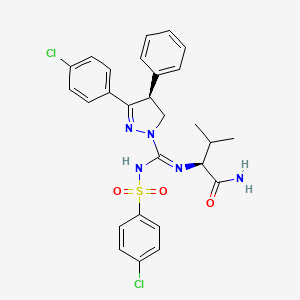

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)

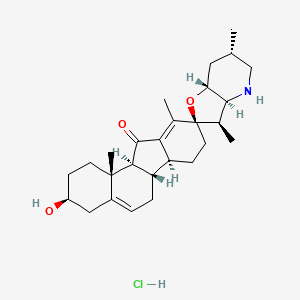

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)

![(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide](/img/structure/B608171.png)